- Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives, RSC Advances, 2020, 10(15), 9165-9171
Cas no 931-19-1 (2-Picoline N-oxide)
2-Picoline N-oxide structure
Product Name:2-Picoline N-oxide
CAS No:931-19-1
MF:C6H7NO
MW:109.125881433487
MDL:MFCD00006199
CID:40297
PubChem ID:87574622
Update Time:2024-10-26
2-Picoline N-oxide Chemical and Physical Properties
Names and Identifiers
-
- 2-Picoline-N-oxide
- 2-Picoline N-oxide
- 2-Methylpyridine N-oxide
- PicolineNoxide
- 2-methylpyridine 1-oxide
- 2-Methylpyridine-N-oxide
- 2-Picoline,1-oxide
- 2-picoline-oxide
- 2-picolyl-N-oxide
- a-Picoline 1-oxide
- a-Picoline N-oxide
- picoline N-oxide
- Methylpyridine 1-oxide
- alpha-Picoline N-oxide
- Pyridine, 2-methyl-, 1-oxide
- 2-Picoline, 1-oxide
- picoline 1-oxide
- 2-Picoline 1-oxide
- 2-Methylpyridine-1-oxide
- Picoline, 1-oxide
- Picoline, 1-oxide (6CI,7CI)
- .alpha.-Picoline N-oxide
- Pyridine, methyl-, 1-oxide
- G41PJ47D1I
- 2-methylpyridin-1-ium-1-olate
- alpha
- 2-Picoline, 1-oxide (6CI, 8CI)
- 2-Methyl-1-oxidopyridin-1-ium
- NSC 18253
- α-Picoline 1-oxide
- α-Picoline N-oxide
- SY019993
- AC-907/25014127
- 51279-53-9
- W-100254
- SCHEMBL342857
- 931-19-1
- AI3-24502
- E70334
- F0001-2244
- InChI=1/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H
- DB-356274
- 91114-18-0
- NS00039524
- .alpha.-Picoline 1-oxide
- J31.405F
- 2-Methylpyridine N-oxide, >=96%
- 2-Methyl-pyridine 1-oxide
- pyridin-2-ylmethyl-n-oxide
- 2-methyl pyridine N-oxide
- AKOS000278199
- CFZKDDTWZYUZKS-UHFFFAOYSA-N
- Q27116520
- 2-methyl-pyridine-N-oxide
- CHEMBL3186013
- 1-OXYLATO-2-METHYLPYRIDINIUM
- STR07187
- MFCD00006199
- 2-picoline-1-oxide
- CHEBI:35578
- STL280361
- NSC18253
- NCGC00248644-01
- EN300-7394809
- P0418
- UNII-G41PJ47D1I
- alpha-Picoline 1-oxide
- NSC-18253
- DB-000168
- EINECS 213-230-3
-
- MDL: MFCD00006199
- Inchi: 1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
- InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
- SMILES: [O-][N+]1C(C)=CC=CC=1
- BRN: 106916
Computed Properties
- Exact Mass: 109.05300
- Monoisotopic Mass: 109.052764
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.1143 (rough estimate)
- Melting Point: 41-45 °C (lit.)
- Boiling Point: 259-261 ºC
- Flash Point: Fahrenheit: 289.4 ° f < br / > Celsius: 143 ° C < br / >
- Refractive Index: 1.5444 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 25.46000
- LogP: 1.42350
- Solubility: dissolve in water
- Sensitiveness: Hygroscopic
2-Picoline N-oxide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:3
-
Hazardous Material Identification:
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Avoid moisture.
- Risk Phrases:R36/37/38
- TSCA:Yes
2-Picoline N-oxide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Picoline N-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-1g |
2-Picoline N-oxide |
931-19-1 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-5g |
2-Picoline N-oxide |
931-19-1 | 97% | 5g |
53.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-25g |
2-Picoline N-oxide |
931-19-1 | 97% | 25g |
105.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-100g |
2-Picoline N-oxide |
931-19-1 | 97% | 100g |
289.00 | 2021-06-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0418-500G |
2-Methylpyridine N-Oxide |
931-19-1 | >99.0%(GC) | 500g |
¥1500.00 | 2024-04-15 | |
| Fluorochem | 037831-1g |
2-Picoline-N-oxide |
931-19-1 | >98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 037831-25g |
2-Picoline-N-oxide |
931-19-1 | >98% | 25g |
£13.00 | 2022-03-01 | |
| Fluorochem | 037831-100g |
2-Picoline-N-oxide |
931-19-1 | >98% | 100g |
£32.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158853-100g |
2-Picoline N-oxide |
931-19-1 | >99.0%(GC) | 100g |
¥250.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158853-500g |
2-Picoline N-oxide |
931-19-1 | >99.0%(GC) | 500g |
¥1140.90 | 2023-09-02 |
2-Picoline N-oxide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Maleic anhydride-1-octadecene alternating copolymer Solvents: Water ; 7 h, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetraethoxysilane , Iron oxide (Fe3O4) , Poly(vinyl alcohol) ; 30 min, 95 °C
Reference
- Hibiscus sabdariffa extract/poly (vinyl alcohol) modified magnetite as a magnetically recyclable nanocatalyst for the selective oxidation of amines, Results in Chemistry, 2022, 4,
Production Method 3
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrogen peroxide , Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol ; 15 min, rt
1.2 60 min, rt
1.2 60 min, rt
Reference
- A mild and efficient H2O2 oxygenation of N-heteroaromatic compounds to the amine N-oxides and KI deoxygenation back to the tertiary amine with hexaphenyloxodiphosphonium triflate, Journal of the Iranian Chemical Society, 2018, 15(8), 1843-1849
Production Method 6
Production Method 7
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate , Water ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C
1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C
1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C
Reference
- Recovery of meta-chlorobenzoic acid as ammonium salt in the process for the preparation of N-oxide of heterocycles by oxidation with meta-chloroperoxybenzoic acid, India, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C
1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C
1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C
Reference
- The m-CPBA-NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides, Organic Process Research & Development, 2019, 23(2), 244-251
Production Method 9
Reaction Conditions
1.1 Reagents: Acetonitrile , Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: tert-Butanol , Water ; 18 h, pH 11, rt
Reference
- 2,2,2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-Oxides, Chemistry - A European Journal, 2014, 20(2), 559-563
Production Method 10
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: Hexadecyltrimethylammonium bromide , Sulfuric acid , Sodium silicate nonahydrate Solvents: Water ; pH 8.5
1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5
1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5
1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C
Reference
- A process for preparing methylpyridine N-oxide, China, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tris(hydroxymethyl)aminomethane (LDH bonded, K11[La(PW11O39)2] intercalated with) , Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… (tris(hydroxymethyl)aminomethane-layered double hydroxide intercalated with) Solvents: Water ; 6 h, 25 °C
Reference
- Facile Immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides for Highly Efficient N-Oxidation of Pyridine-Based Derivatives and Denitrogenation, ChemCatChem, 2015, 7(23), 3903-3910
Production Method 14
Production Method 15
Reaction Conditions
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt
1.3 rt; overnight, 50 °C
1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt
1.3 rt; overnight, 50 °C
Reference
- A safe, convenient and efficient method for the preparation of heterocyclic N-oxides using urea·hydrogen peroxide, Tetrahedron Letters, 2008, 49(48), 6933-6935
Production Method 16
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 1 h, 90 °C
Reference
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide, Synthetic Communications, 2013, 43(9), 1211-1218
Production Method 17
Production Method 18
Production Method 19
Production Method 20
2-Picoline N-oxide Raw materials
2-Picoline N-oxide Preparation Products
2-Picoline N-oxide Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:931-19-1)2-Picoline N-oxide
Order Number:A23894
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:16
Price ($):251.0
Email:sales@amadischem.com
2-Picoline N-oxide Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
931-19-1 (2-Picoline N-oxide) Related Products
- 9016-06-2(Pyridine, 2-ethenyl-,1-oxide, homopolymer)
- 696-08-2(Pyridine,4-chloro-2-methyl-, 1-oxide)
- 1076-28-4(2-Methylquinoline N-oxide)
- 1073-23-0(2,6-Dimethyl-1-oxido-pyridin-1-ium)
- 3376-50-9(Pyridine,2,4,6-trimethyl-, 1-oxide)
- 19305-07-8(Pyridine, 2-methyl-,1-oxide, hydrochloride (1:1))
- 100367-74-6(4-bromo-2-methylpyridine n-oxide)
- 14548-00-6(Isoquinoline,3-methyl-, 2-oxide)
- 7216-40-2(2-Pyridinecarboxaldehyde, 1-oxide)
- 1122-45-8(Pyridine,2,4-dimethyl-, 1-oxide)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:931-19-1)2-Picoline N-oxide
Purity:99%
Quantity:500g
Price ($):251.0